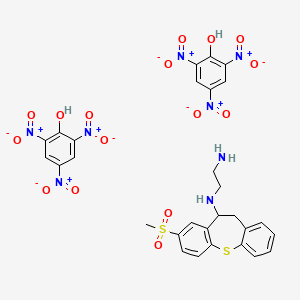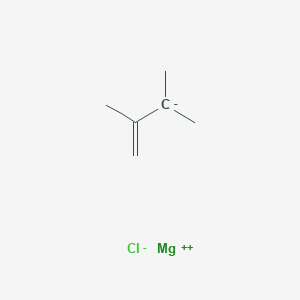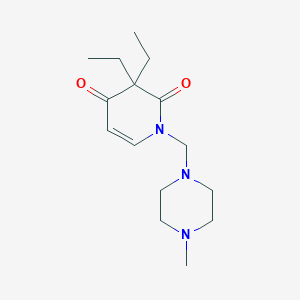
N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a pyridinedione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione typically involves the reaction of diethanolamine with methylamine under high pressure and temperature conditions. This reaction forms N-methylpiperazine, which can then be further reacted with appropriate reagents to introduce the pyridinedione moiety .
Industrial Production Methods
Industrial production of N-methylpiperazine, a key intermediate, is achieved by reacting diethanolamine with methylamine at 250 bar and 200°C . The subsequent steps to introduce the pyridinedione moiety involve standard organic synthesis techniques, including cyclization and functional group transformations.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized as a corrosion inhibitor and in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of N-(1-Methylpiperazine)-3,3-diethyl-2,4-pyridinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. For example, it may inhibit protein kinases involved in cancer progression or modulate neurotransmitter receptors in the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simpler analog with a six-membered ring containing two nitrogen atoms.
N-Methylpiperazine: Similar structure but lacks the pyridinedione moiety.
4-Methylpiperazine: Another analog with a methyl group on the piperazine ring.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from simpler piperazine derivatives .
Propiedades
Número CAS |
78144-37-3 |
|---|---|
Fórmula molecular |
C15H25N3O2 |
Peso molecular |
279.38 g/mol |
Nombre IUPAC |
3,3-diethyl-1-[(4-methylpiperazin-1-yl)methyl]pyridine-2,4-dione |
InChI |
InChI=1S/C15H25N3O2/c1-4-15(5-2)13(19)6-7-18(14(15)20)12-17-10-8-16(3)9-11-17/h6-7H,4-5,8-12H2,1-3H3 |
Clave InChI |
DJKGBMOJHLFNOU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)C=CN(C1=O)CN2CCN(CC2)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)

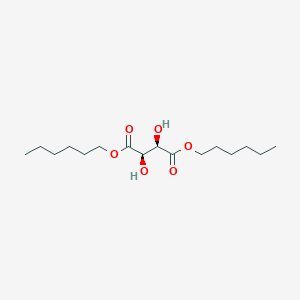
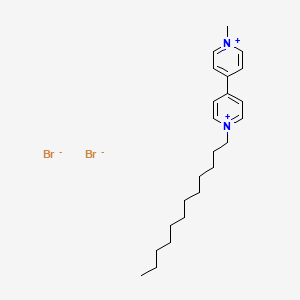

![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)

![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)

